molecular formula C22H32N2O4 B8361265 O2-benzyl O9-tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate

O2-benzyl O9-tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate

Cat. No. B8361265
M. Wt: 388.5 g/mol
InChI Key: XFPNKTSEYMSXFY-UHFFFAOYSA-N
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Patent
US09145437B2

Procedure details

To a 20 L temperature controlled reactor with jacket set at 0° C., add a solution of O4-benzyl O9-tert-butyl 4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate (2.06 moles; 838.00 g; 95.65% purity) in 1,4-dioxane (19.63 moles; 1.68 L). When the temperature of the solution is 5° C., add hydrogen chloride (4 M in 1,4-dioxane; 10.32 moles; 2.58 L) at such a rate that the temperature does not rise above 20° C. When the addition is complete, warm the solution to room temperature and stir overnight. Concentrate the reaction mixture under reduced pressure to give a thick slurry. Add MTBE (3.35 L) and agitate the mixture for 30 minutes at 40° C. Allow the mixture to cool to room temperature and filter the precipitate. Wash the precipitate with MTBE (838 mL). Allow the precipitate to dry on the filter and then transfer to a vacuum oven for further drying to give the title compound (638 g; 95% yield) mass spectrum (m/z):289 [M(freebase)+1].
Quantity
838 g
Type
reactant
Reaction Step One
Quantity
1.68 L
Type
reactant
Reaction Step One
Quantity
2.58 L
Type
reactant
Reaction Step Two
Name
Quantity
3.35 L
Type
solvent
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:6]2([CH2:11][CH2:10][N:9](C(OC(C)(C)C)=O)[CH2:8][CH2:7]2)[CH2:5][N:4]([C:19]([O:21][CH2:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)=[O:20])[CH2:3][CH2:2]1.O1CCOCC1.[ClH:35]>CC(OC)(C)C>[ClH:35].[CH2:1]1[C:6]2([CH2:11][CH2:10][NH:9][CH2:8][CH2:7]2)[CH2:5][N:4]([C:19]([O:21][CH2:22][C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=2)=[O:20])[CH2:3][CH2:2]1 |f:4.5|

Inputs

Step One
Name
Quantity
838 g
Type
reactant
Smiles
C1CCN(CC12CCN(CC2)C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2
Name
Quantity
1.68 L
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
2.58 L
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
3.35 L
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
set at 0° C.
CUSTOM
Type
CUSTOM
Details
is 5° C.
CUSTOM
Type
CUSTOM
Details
does not rise above 20° C
ADDITION
Type
ADDITION
Details
When the addition
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the reaction mixture under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a thick slurry
TEMPERATURE
Type
TEMPERATURE
Details
Allow the mixture to cool to room temperature
FILTRATION
Type
FILTRATION
Details
filter the precipitate
WASH
Type
WASH
Details
Wash the precipitate with MTBE (838 mL)
CUSTOM
Type
CUSTOM
Details
to dry on the
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
for further drying

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.C1CCN(CC12CCNCC2)C(=O)OCC2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 638 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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